1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine
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Overview
Description
1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine is an organic compound characterized by a cyclopentadiene ring attached to a dimethylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with N,N-dimethylmethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentadiene derivatives .
Scientific Research Applications
1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene: Exhibits moderately acidic to hyperacidic behavior.
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: Known for its unique structural properties and reactivity.
Uniqueness
1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine is unique due to its specific combination of a cyclopentadiene ring and a dimethylmethanamine group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
1-(Cyclopenta-2,4-dien-1-yl)-N,N-dimethylmethanamine is a compound characterized by its unique cyclopentadiene structure combined with an amine functionality. This combination suggests potential for various biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of available literature, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a cyclopentadiene ring that contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on existing studies:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter degradation.
- Antioxidant Activity : The presence of the cyclopentadiene moiety may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related structures have shown:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 5.0 | |
Compound B | HCT116 (colon cancer) | 4.36 | |
Compound C | Bel-7402 (liver cancer) | 6.0 |
These findings suggest that the compound may possess similar anticancer properties.
Neuroprotective Effects
The amine functionality indicates potential neuroprotective effects. Compounds with similar structures have been reported to modulate neurotransmitter levels and protect against neurodegeneration:
- Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound in a laboratory setting:
Study Overview :
- Objective : To evaluate the cytotoxic effects of synthesized derivatives on human cancer cell lines.
- Methodology : Derivatives were synthesized through standard organic reactions and screened against various cancer cell lines using MTT assays.
Results :
The study found that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 3 to 10 µM against MCF-7 cells, indicating promising anticancer activity.
Properties
Molecular Formula |
C8H13N |
---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-yl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H13N/c1-9(2)7-8-5-3-4-6-8/h3-6,8H,7H2,1-2H3 |
InChI Key |
KSRWHHVTRVSDGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1C=CC=C1 |
Origin of Product |
United States |
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